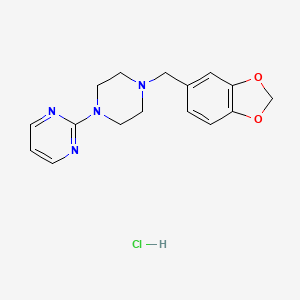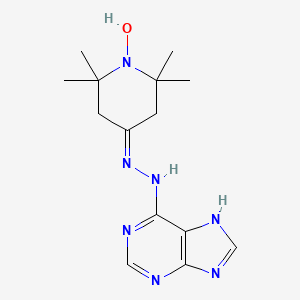
Piribedil hydrochloride
Descripción general
Descripción
Piribedil hydrochloride , also known by brand names such as Pronoran , Trivastal Retard , Trastal , Trivastan , and Clarium , is an antiparkinsonian agent. It belongs to the class of piperazine derivatives and acts as a D2 and D3 receptor agonist . Parkinson’s disease (PD) is characterized by static tremor, muscular rigidity, movement retardation, and postural instability. The main pathological feature of PD is the selective degeneration of dopamine neurons in the striatum, leading to a deficiency of dopamine. Piribedil targets the enzymes involved in dopamine synthesis and metabolism, making it a potential therapeutic option for PD .
Aplicaciones Científicas De Investigación
Parkinson’s Disease Treatment
Piribedil hydrochloride is primarily used in the treatment of Parkinson’s disease (PD) . It functions as an adjuvant therapy to Levodopa, enhancing its efficacy without increasing drug-related toxicity . Clinical studies have shown that Piribedil can significantly improve motor disability in early PD patients, with a higher clinical efficacy compared to control groups .
Dopamine Agonist Activity
As a direct dopamine agonist, Piribedil has a high affinity for the D3 subtype of dopamine receptors, which is crucial for its role in managing dopaminergic system dysfunction. This selectivity makes it a valuable research tool for studying the dopaminergic system and its related disorders .
Meta-Analysis in Clinical Research
Piribedil has been the subject of various meta-analyses that pool data from multiple clinical trials. This helps in understanding its overall effectiveness and safety profile in the treatment of PD, providing a comprehensive view of its therapeutic potential .
Pharmacokinetic Studies
The compound has been analyzed using LC-MS/MS methods for its pharmacokinetic properties. Such studies are essential for determining the appropriate dosage and understanding how the drug is metabolized and eliminated from the body .
Non-Motor Symptoms Management
Initial studies suggest that Piribedil may also help manage non-motor symptoms of PD, such as apathy. However, further randomized controlled trials are needed to confirm these findings and fully understand the scope of Piribedil’s benefits .
Safety and Hazards
- Hypotension and Bradycardia : Piribedil can cause hypotension (low blood pressure) and bradycardia (slow heart rate). Clinicians must weigh these potential risks against the clinical benefits when prescribing piribedil for PD .
- Other Side Effects : Nausea, vomiting, and mental disorders have been reported, but they are generally manageable .
Mecanismo De Acción
Target of Action
Piribedil hydrochloride primarily targets the Dopamine D2 receptor and the Dopamine D3 receptor . These receptors are part of the dopamine system, which plays a major role in reward, motivation, memory, and motor control.
Mode of Action
Piribedil hydrochloride acts as a dopamine agonist , meaning it mimics the action of dopamine by binding to the same receptors . Specifically, it binds to the Dopamine D2 and D3 receptors . It also has α2-adrenergic antagonist properties , which means it blocks α2-adrenergic receptors, enhancing the release of dopamine .
Biochemical Pathways
Upon binding to the dopamine receptors, Piribedil hydrochloride stimulates the dopamine system, leading to increased dopamine activity. This can result in a variety of downstream effects, depending on the specific pathway activated. For example, in the context of Parkinson’s disease, the increased dopamine activity can help to alleviate symptoms by compensating for the loss of dopamine-producing neurons .
Pharmacokinetics
The pharmacokinetics of Piribedil hydrochloride involve several key factors. It is extensively metabolized in the liver, primarily through demethylation, p-hydroxylation, and N-oxidation . The metabolites are then excreted via the kidney . The bioavailability of Piribedil hydrochloride is around 10%, with peak levels reached approximately 1 hour after administration . It has a protein binding of 70-80% , and an elimination half-life of 1.7-6.9 hours .
Result of Action
The primary result of Piribedil hydrochloride’s action is an increase in dopamine activity. This can lead to improvements in motor control, particularly in individuals with Parkinson’s disease . In addition, it has been shown to enhance working memory capacities in normal aging adults , and to have a positive effect on psychophysiological state of elderly people, improving memory and attention and increasing the velocity of psychomotor reactions .
Action Environment
The action of Piribedil hydrochloride can be influenced by a variety of environmental factors. For example, the presence of certain other medications can affect its absorption, distribution, metabolism, and excretion. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence its action, efficacy, and stability .
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2.ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;/h1-5,10H,6-9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRBPOCDOKYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3605-01-4 (Parent) | |
| Record name | Piribedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20228860 | |
| Record name | Piribedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piribedil hydrochloride | |
CAS RN |
78213-63-5 | |
| Record name | Piribedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piribedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1227591.png)




![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(1-propan-2-yl-5-tetrazolyl)thio]ethanone](/img/structure/B1227602.png)
![2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1227603.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1227604.png)
![2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)
![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)
![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)

